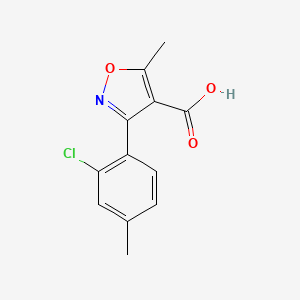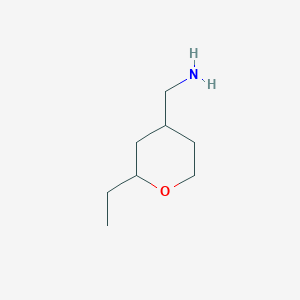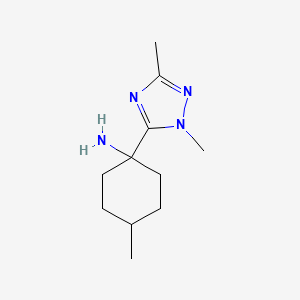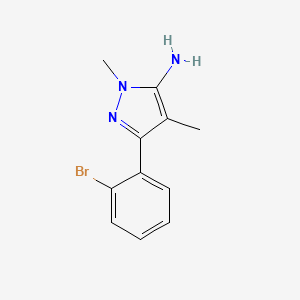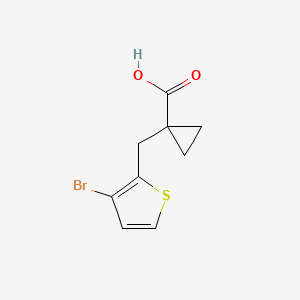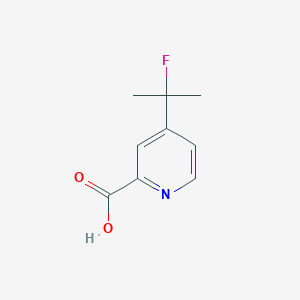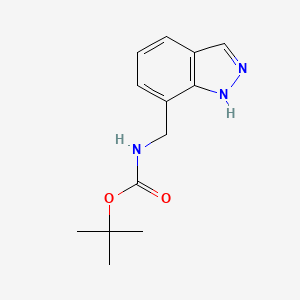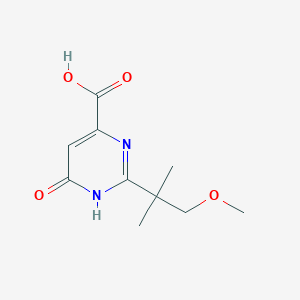![molecular formula C12H22Cl2N2 B13636694 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[55]undecanedihydrochloride is a synthetic compound known for its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like dimethylformamide (DMF) or water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as azides or halides in the presence of a catalyst like copper(I) iodide (CuI).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of triazoles or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential antibacterial and anticancer properties.
Materials Science: It is used in the synthesis of novel hybrid materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Propyn-1-yl)pyrrolidine
- Di-2-propyn-1-yl carbonate
- 1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones
Uniqueness
3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C12H22Cl2N2 |
|---|---|
Peso molecular |
265.22 g/mol |
Nombre IUPAC |
3-prop-2-ynyl-3,9-diazaspiro[5.5]undecane;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-2-9-14-10-5-12(6-11-14)3-7-13-8-4-12;;/h1,13H,3-11H2;2*1H |
Clave InChI |
MILMYXDXFSPWCY-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1CCC2(CCNCC2)CC1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


